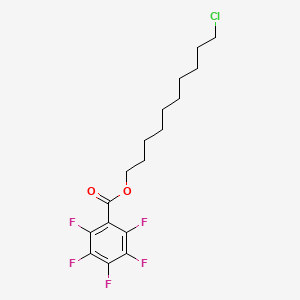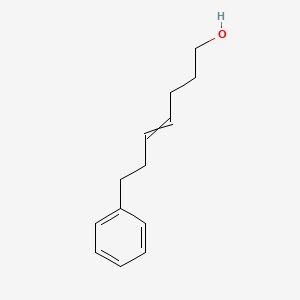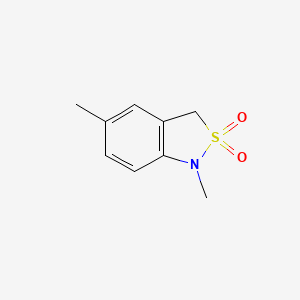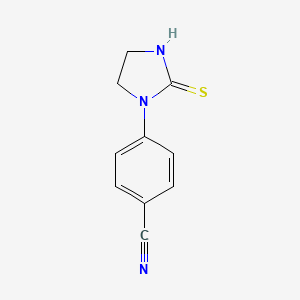
H-Pro-Arg-Arg-Arg-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Pro-Arg-Arg-Arg-Lys-OH is a synthetic peptide composed of five amino acids: proline, arginine (three times), and lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Arg-Arg-Arg-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid (lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (arginine, arginine, arginine, and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
Analyse Chemischer Reaktionen
Types of Reactions
H-Pro-Arg-Arg-Arg-Lys-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residues, which contain guanidinium groups susceptible to oxidation.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of ornithine or citrulline.
Wissenschaftliche Forschungsanwendungen
H-Pro-Arg-Arg-Arg-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific cellular pathways or as a drug delivery vehicle.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of H-Pro-Arg-Arg-Arg-Lys-OH depends on its specific application. In general, the peptide can interact with various molecular targets, such as enzymes or receptors, through its arginine and lysine residues. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Pro-Arg-Arg-Arg-OH: Lacks the lysine residue, which may affect its binding affinity and specificity.
H-Pro-Arg-Arg-Lys-OH: Contains one less arginine residue, potentially altering its interaction with molecular targets.
H-Pro-Arg-Lys-OH: Further reduced arginine content, which may significantly impact its biological activity.
Uniqueness
H-Pro-Arg-Arg-Arg-Lys-OH is unique due to its specific sequence of amino acids, which provides a balance of positive charges (from arginine and lysine) and structural rigidity (from proline). This combination makes it particularly useful in studies of protein interactions and cellular uptake mechanisms.
Eigenschaften
CAS-Nummer |
482625-64-9 |
|---|---|
Molekularformel |
C29H57N15O6 |
Molekulargewicht |
711.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H57N15O6/c30-12-2-1-7-21(26(49)50)44-25(48)20(11-6-16-40-29(35)36)43-24(47)19(10-5-15-39-28(33)34)42-23(46)18(9-4-14-38-27(31)32)41-22(45)17-8-3-13-37-17/h17-21,37H,1-16,30H2,(H,41,45)(H,42,46)(H,43,47)(H,44,48)(H,49,50)(H4,31,32,38)(H4,33,34,39)(H4,35,36,40)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
FTTDSCUOSVAEOG-SXYSDOLCSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)

![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)


![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)




![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)

